molecular formula C12H23Br B8430814 (6-Bromo-hexyl)-cyclohexane

(6-Bromo-hexyl)-cyclohexane

Cat. No. B8430814
M. Wt: 247.21 g/mol
InChI Key: YEXROGGYABJEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-hexyl)-cyclohexane is a useful research compound. Its molecular formula is C12H23Br and its molecular weight is 247.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H23Br

Molecular Weight

247.21 g/mol

IUPAC Name

6-bromohexylcyclohexane

InChI

InChI=1S/C12H23Br/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h12H,1-11H2

InChI Key

YEXROGGYABJEOG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-cyclohexyl-hexan-1-ol (0.98 g, 5.3 mmol) in DMF (15 mL) was added triphenylphosphine (1.56 g, 5.9 mmol). The solution was cooled to 0° C. and NBS (1.02 g, 5.7 mmol) was added in portions. After stirring for 30 min at room temperature, the reaction was quenched with methanol (0.6 mL). The solution was diluted with ether (80 mL), washed with water, saturated aqueous NaHCO3 and brine successively. The organic layer was dried and concentrated. The residue was purified by flash chromatography on silica gel, eluting with hexane to afford (6-bromo-hexyl)-cyclohexane (1.16 g, 89%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 3.41 (2H, t, J=7.2 Hz), 1.85 (2H, m), 1.66 (5H, m), 1.42 (2H, m), 1.08–1.36 (10H, m), 0.88 (2H, m); 13C NMR (75 MHz, CDCl3) δ 37.91, 37.68, 34.37, 33.72, 33.14, 29.39, 28.51, 27.04, 26.96, 26.73.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.02 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.